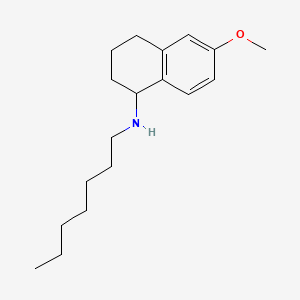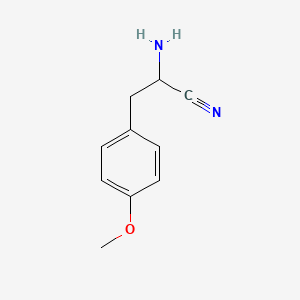
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine: is a chemical compound with the molecular formula C18H29NO It is a derivative of naphthalenamine, characterized by the presence of a heptyl group and a methoxy group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Alkylation: The naphthalene derivative undergoes alkylation with heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Reduction: The resulting intermediate is then subjected to reduction using hydrogen gas and a palladium catalyst to form the tetrahydro derivative.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Scientific Research Applications
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Another derivative with different functional groups.
Uniqueness
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific combination of a heptyl group and a methoxy group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
52373-12-3 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3 |
InChI Key |
PKIDTLMQYNIGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)






